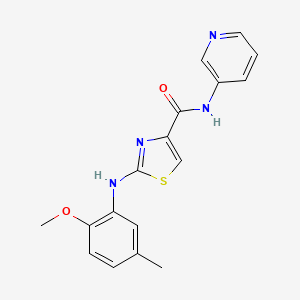

2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide

説明

2-((2-Methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 2-methoxy-5-methylphenylamino group at the thiazole C2 position and a pyridin-3-yl substituent at the amide nitrogen. Its structure combines a thiazole core with aromatic and heteroaromatic moieties, which are common in bioactive molecules targeting kinases, enzymes, or receptors. The compound’s synthesis likely follows a multi-step protocol involving condensation of nitriles with ethyl 2-bromoacetoacetate to form thiazole intermediates, followed by hydrolysis and coupling with amines using classic reagents like HATU or EDCI .

特性

IUPAC Name |

2-(2-methoxy-5-methylanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-5-6-15(23-2)13(8-11)20-17-21-14(10-24-17)16(22)19-12-4-3-7-18-9-12/h3-10H,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNXGBKECKYDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the thiazole derivative with pyridin-3-ylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

Reduction: Reduction reactions could target the carboxamide group or the thiazole ring.

Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学的研究の応用

2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide may have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its potential as a therapeutic agent for various diseases.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups : Bromine (7d, 7e) and chlorine (TRC-C364924) improve binding to hydrophobic pockets but may reduce solubility .

- Solubility Modifiers: Pyridin-3-yl (target compound, 4a) and morpholinomethyl (4a) enhance water solubility compared to halogenated analogs .

- Steric Effects : Cyclopropyl (7e) and methoxy-methylphenyl (target compound) balance steric bulk and conformational flexibility for target engagement .

生物活性

The compound 2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide (CAS No. 1170857-37-0) has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H18N4O2S

- Molecular Weight : 340.4 g/mol

- CAS Number : 1170857-37-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the thiazole ring.

- Coupling with the pyridine moiety.

- Introduction of the methoxy and methyl groups on the phenyl ring.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including our compound of interest. The following table summarizes some findings related to its antiproliferative effects:

The compound shows significant activity against leukemia cells, comparable to established anticancer agents like dasatinib, indicating its potential as a lead compound in cancer therapy.

Neuropharmacological Activity

The thiazole scaffold has been linked to various neuropharmacological effects, including anticonvulsant properties. In a study assessing a series of thiazole derivatives, the compound demonstrated notable activity in reducing seizure frequency in animal models, suggesting its utility in treating epilepsy and related disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

- Substituent Effects : The presence of electron-donating groups, such as methoxy and methyl on the phenyl ring, enhances biological activity.

- Pyridine Interaction : The pyridine moiety contributes to improved solubility and bioavailability, which are critical for therapeutic efficacy.

Case Study 1: Antitumor Efficacy

In a controlled study, 2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results showed that treatment with the compound led to reduced neuronal death and improved cognitive function in treated animals .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Answer:

The synthesis of thiazole-carboxamide derivatives typically involves coupling reactions between carboxylic acid and amine precursors. For example:

- Coupling Agents : Use ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety, facilitating amide bond formation .

- Solvent Systems : Dimethylformamide (DMF) or dichloromethane (DCM) are optimal for solubility and reaction efficiency .

- Purification : Column chromatography followed by recrystallization ensures high purity (>95%). Confirm structure via H/C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and mass spectrometry (MS) for molecular ion verification .

- Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column (e.g., 98–99% purity at 254 nm retention time) .

Basic: How should initial biological activity screening be designed for this compound?

Answer:

Begin with in vitro assays to evaluate broad-spectrum activity:

- Anticancer Screening : Use MTT assays against human cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–100 μM, with cisplatin as a positive control .

- Antimicrobial Testing : Employ broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays to identify potential mechanistic targets .

Advanced: How can synthesis yields be optimized for low-yielding intermediates?

Answer:

Low yields (e.g., <20%) often arise from steric hindrance or unstable intermediates. Mitigate this by:

- Catalyst Optimization : Replace EDCI/HOBt with PyBOP or HATU for enhanced coupling efficiency .

- Temperature Control : Conduct reactions under inert gas (N) at 0–4°C to stabilize reactive intermediates .

- Solvent Adjustment : Switch to tetrahydrofuran (THF) or acetonitrile to improve solubility of hydrophobic intermediates .

Advanced: How can structure-activity relationship (SAR) studies be conducted on this compound?

Answer:

Focus on substituent modification to identify key pharmacophores:

- Phenyl Ring Modifications : Replace the 2-methoxy-5-methyl group with halogens (e.g., Cl, F) or electron-withdrawing groups to assess impact on cytotoxicity .

- Pyridine Substitutions : Introduce methyl or amino groups at the 4-position of the pyridine ring to evaluate binding affinity changes .

- Thiazole Core Alterations : Synthesize analogs with oxazole or imidazole cores to compare metabolic stability .

Advanced: What strategies address drug resistance observed in thiazole-based compounds?

Answer:

Resistance mechanisms (e.g., efflux pumps, target mutations) can be countered by:

- Combination Therapy : Pair with efflux pump inhibitors (e.g., verapamil) to enhance intracellular accumulation .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl) to improve membrane permeability .

- Targeted Delivery : Conjugate with folate or peptide ligands for selective uptake in resistant cells .

Advanced: How should in vivo pharmacokinetic (PK) profiling be conducted?

Answer:

Use rodent models to evaluate ADME properties:

- Bioavailability : Administer orally (10 mg/kg) and intravenously (2 mg/kg), then quantify plasma levels via LC-MS/MS .

- Metabolite Identification : Collect urine/liver samples for UPLC-QTOF analysis to detect Phase I/II metabolites .

- Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance solubility and half-life .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from impurity or assay variability. Address this by:

- Purity Reassessment : Perform elemental analysis (C, H, N within ±0.4% of theoretical values) and 2D NMR (e.g., HSQC, HMBC) to confirm structure .

- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation) .

- Stereochemical Analysis : Separate enantiomers (e.g., via chiral HPLC) and test individually, as seen in analogs with differing activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。